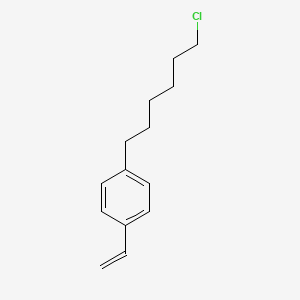
1-(6-Chlorohexyl)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chlorohexyl)-4-vinylbenzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a 6-chlorohexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chlorohexyl)-4-vinylbenzene typically involves the alkylation of 4-vinylbenzene with 6-chlorohexyl halide. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving safety.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chlorohexyl)-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chlorohexyl chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as DMF or acetonitrile.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Substituted amines, thiols.
Scientific Research Applications
1-(6-Chlorohexyl)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 1-(6-Chlorohexyl)-4-vinylbenzene exerts its effects depends on the specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in polymerization reactions, forming cross-linked networks that enhance material properties.
Comparison with Similar Compounds
1-(6-Bromohexyl)-4-vinylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1-(6-Azidohexyl)-4-vinylbenzene: Contains an azide group, making it useful for click chemistry applications.
1-(6-Hydroxyhexyl)-4-vinylbenzene: Features a hydroxyl group, providing different chemical reactivity and potential for hydrogen bonding.
Uniqueness: 1-(6-Chlorohexyl)-4-vinylbenzene is unique due to the presence of the chlorohexyl chain, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
Molecular Formula |
C14H19Cl |
|---|---|
Molecular Weight |
222.75 g/mol |
IUPAC Name |
1-(6-chlorohexyl)-4-ethenylbenzene |
InChI |
InChI=1S/C14H19Cl/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15/h2,8-11H,1,3-7,12H2 |
InChI Key |
GCIOGRMZTVXGPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


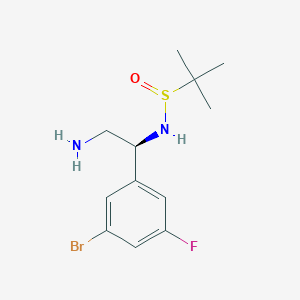
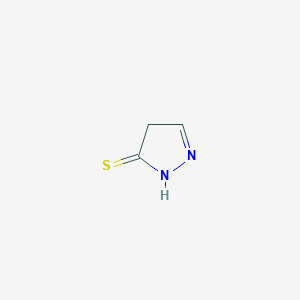
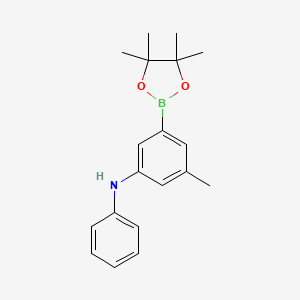

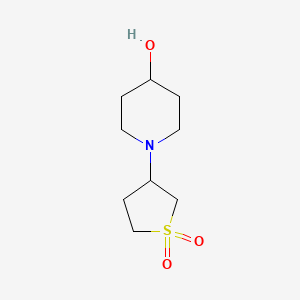
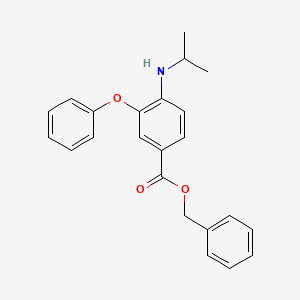
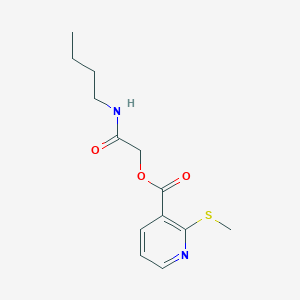

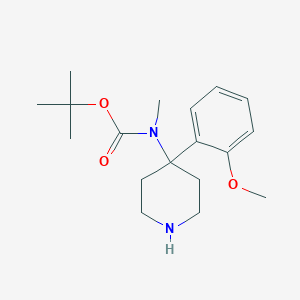


![{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane](/img/structure/B13350371.png)
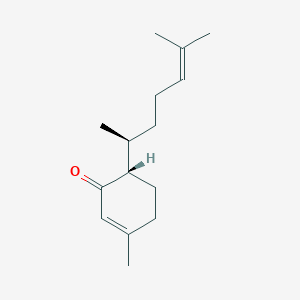
![(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)
